molecular formula C13H11ClN2O2 B12637656 2-Chloro-6-ethyl-3-(2-nitroethenyl)quinoline CAS No. 1031929-21-1

2-Chloro-6-ethyl-3-(2-nitroethenyl)quinoline

Cat. No.: B12637656
CAS No.: 1031929-21-1
M. Wt: 262.69 g/mol
InChI Key: KRSRXIKQNHXKCQ-UHFFFAOYSA-N
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Description

2-Chloro-6-ethyl-3-(2-nitroethenyl)quinoline is an organic compound with the molecular formula C13H11ClN2O2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 2-position, an ethyl group at the 6-position, and a nitroethenyl group at the 3-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethyl-3-(2-nitroethenyl)quinoline typically involves the condensation of 2-chloro-6-ethylquinoline with nitroethene. This reaction is usually carried out under basic conditions, using a base such as potassium carbonate or sodium hydroxide, in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are used to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethyl-3-(2-nitroethenyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., copper).

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of 2-chloro-6-ethyl-3-(2-aminoethenyl)quinoline.

    Substitution: Formation of substituted quinoline derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-ethyl-3-(2-nitroethenyl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethyl-3-(2-nitroethenyl)quinoline is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the quinoline ring system may intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline
  • 2-Chloro-3-(2-nitroethenyl)quinoline
  • 5-Bromo-2-chloro-6-methoxy-3-(2-nitroethenyl)quinoline
  • 2-Chloro-6-ethyl-3-methylquinoline
  • 2-Chloro-6-ethyl-3-phenylquinoline

Uniqueness

2-Chloro-6-ethyl-3-(2-nitroethenyl)quinoline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the nitroethenyl group at the 3-position of the quinoline ring is particularly noteworthy, as it can undergo various chemical transformations, making this compound a versatile intermediate for the synthesis of diverse quinoline derivatives.

Properties

CAS No.

1031929-21-1

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

2-chloro-6-ethyl-3-(2-nitroethenyl)quinoline

InChI

InChI=1S/C13H11ClN2O2/c1-2-9-3-4-12-11(7-9)8-10(13(14)15-12)5-6-16(17)18/h3-8H,2H2,1H3

InChI Key

KRSRXIKQNHXKCQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC(=C(N=C2C=C1)Cl)C=C[N+](=O)[O-]

Origin of Product

United States

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